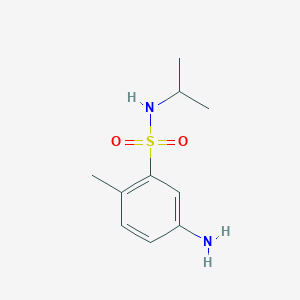

5-amino-N-isopropyl-2-methylbenzenesulfonamide

Description

5-Amino-N-isopropyl-2-methylbenzenesulfonamide (CAS: 947012-26-2) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 5, a methyl group at position 2, and an isopropyl moiety attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol.

Properties

IUPAC Name |

5-amino-2-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFUQQSDHFGBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-isopropyl-2-methylbenzenesulfonamide typically involves the sulfonation of 2-methylbenzenamine followed by the introduction of the isopropyl group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

5-amino-N-isopropyl-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential as an anti-inflammatory agent and its role in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent bacterial cell death. The compound targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Sulfonamides are a versatile class of compounds with variations in substituents significantly influencing their physicochemical and biological properties. Below, we compare 5-amino-N-isopropyl-2-methylbenzenesulfonamide with structurally related analogs:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The 5-amino group in the target compound contrasts with 5-ethyl () and 5-chloro () analogs. N-Isopropyl vs. N-Methyl/Combined Substitution: The N-isopropyl group in the target compound provides greater steric bulk compared to N-methyl derivatives (e.g., 4-amino-N-isopropyl-N-methylbenzenesulfonamide), which may influence binding affinity in biological systems .

Functional Group Variations: Methoxy vs. Methyl: The 2-methoxy group in ’s compound introduces stronger electron-withdrawing effects compared to the 2-methyl group in the target compound, altering reactivity in nucleophilic substitution reactions . Chlorine Substitution: The 2-chloro substituent in 5-amino-2-chlorobenzenesulfonamide () increases molecular polarity and may enhance antibacterial activity, a common trait in sulfonamide drugs .

Pharmacological and Industrial Relevance

Benzylamide sulfonamides are widely recognized as intermediates in drug synthesis (). For example:

- Bentazon (a herbicidal benzothiadiazinone dioxide) shares structural motifs with sulfonamides, emphasizing the role of substituents in determining bioactivity .

- The cyclopropylindolobenzazepine scaffold () highlights the importance of nitrogen-containing heterocycles in preclinical drug candidates, though direct links to the target compound are unclear.

Biological Activity

5-amino-N-isopropyl-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly its antibacterial and potential anti-inflammatory properties. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₀H₁₆N₂O₂S

- Molecular Weight : 216.31 g/mol

The presence of an amino group and an isopropyl substituent enhances its chemical reactivity and biological activity compared to other benzenesulfonamides.

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various strains of bacteria. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |

| Escherichia coli | 0.50 mg/mL | 1.00 mg/mL |

| Bacillus cereus | 0.20 mg/mL | 0.40 mg/mL |

| Pseudomonas aeruginosa | 1.00 mg/mL | 2.00 mg/mL |

These results indicate that the compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The antibacterial effect of this compound is attributed to its ability to interact with bacterial cell membranes, leading to:

- Disruption of Membrane Integrity : The compound integrates into the lipid bilayer, causing leakage of cellular contents.

- Inhibition of Enzymatic Functions : It targets specific enzymes critical for bacterial survival, effectively halting their growth .

Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

Case Study: Inhibition of Cytokine Production

A study demonstrated that treatment with this compound reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted.

Table 2: Comparison with Related Compounds

| Compound | Antibacterial Activity | Unique Features |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Moderate | Contains a thiazole moiety |

| N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide | Low | Lacks sulfonamide functionality |

| This compound | Strong | Unique amino group enhances activity |

This comparison highlights the superior antibacterial efficacy of this compound due to its structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.